molecular formula C20H22FN3O3 B2593890 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea CAS No. 946269-26-7

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2593890
CAS No.: 946269-26-7
M. Wt: 371.412
InChI Key: LWZDBLUKXGGDHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H22FN3O3 and its molecular weight is 371.412. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Antagonism and Binge Eating

Research into compounds structurally related to 1-((1-(4-Fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-methoxyphenyl)urea, such as GSK1059865 and SB-649868, has demonstrated their potential in modulating feeding behaviors through orexin receptor antagonism. Specifically, these compounds have been evaluated for their effectiveness in reducing compulsive food intake in a binge eating model in female rats, without affecting standard food pellet intake at doses that did not induce sleep. This suggests a major role of Orexin-1 receptor mechanisms in binge eating, indicating that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Synthesis and Modification of Nitrogen-Containing Compounds

Efforts have been made to synthesize and modify compounds with structural similarities, focusing on nitrogen heterocycles and their derivatives. This includes reactions with 4-methoxy-3-nitrobenzyl chloride to produce corresponding N-(4-methoxy-3-nitrobenzyl) derivatives. Such synthetic endeavors highlight the versatility of these compounds in chemical transformations and their potential utility in further pharmaceutical development (Harutyunyan, 2016).

Drug Development and Labeling for Pharmacokinetic Studies

The synthesis of deuterium-labeled versions of compounds structurally related to this compound, such as AR-A014418, for use as internal standards in LC–MS analysis illustrates their importance in drug development, particularly in pharmacokinetic studies. These labeled compounds aid in understanding drug absorption, distribution, and overall pharmacokinetics, which are critical for the development of effective therapeutic agents (Liang et al., 2020).

Gonadotropin-Releasing Hormone Receptor Antagonism

Further structure-activity relationship studies have led to the identification of compounds such as NBI 42902, which exhibit potent antagonistic activity against the human gonadotropin-releasing hormone receptor. These compounds, through selective structural modification, have shown high binding affinity and potent functional antagonist activity, demonstrating their potential as therapeutic agents in conditions related to gonadotropin-releasing hormone dysregulation (Tucci et al., 2005).

Properties

IUPAC Name

1-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c1-27-18-4-2-3-17(10-18)23-20(26)22-11-15-9-19(25)24(13-15)12-14-5-7-16(21)8-6-14/h2-8,10,15H,9,11-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZDBLUKXGGDHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2CC(=O)N(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.